molecular formula C18H16Cl2N2S B7729557 3-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B7729557
M. Wt: 363.3 g/mol
InChI Key: IXWLXERACZPIMG-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with a methyl group at position 1, a cyano group at position 4, and a 3,4-dichlorobenzylsulfanyl moiety at position 3. This compound is hypothesized to exhibit neurotrophic or neuroprotective activity based on structural similarities to triazole-based hybrids studied in recent research .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2S/c1-11-13-4-2-3-5-14(13)15(9-21)18(22-11)23-10-12-6-7-16(19)17(20)8-12/h6-8H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWLXERACZPIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=C(C(=N1)SCC3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the Dichlorobenzyl Group: This step involves the reaction of the intermediate with 3,4-dichlorobenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents targeting neurological disorders.

    Materials Science: Investigation of its properties for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Examination of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways. The sulfanyl group and the tetrahydroisoquinoline core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Tetrahydroisoquinoline Core

Methyl Group at Position 1
  • Key Finding : The methyl group at position 1 is critical for activity. Replacement with bulkier substituents (e.g., propyl or furanyl) reduces neurotrophic efficacy. For example, compound 6l (1-propyl analog) showed decreased activity compared to the 1-methyl derivative 6e .
  • Physical Properties : Methyl-substituted compounds (e.g., 6e ) exhibit higher melting points (198–200°C) compared to analogs with larger substituents, suggesting enhanced crystallinity .
Sulfanyl Linker and Aromatic Substituents
  • 3,4-Dichlorobenzyl vs. Fluorobenzyl: The dichlorobenzyl group in the target compound may confer stronger hydrophobic interactions than fluorobenzyl derivatives (e.g., 861209-36-1, which has a 2-fluorophenyl group). This could enhance binding affinity to neural receptors .

Complex Hybrid Derivatives

Triazole-Piperazine Hybrids (e.g., 6e, 6b)
  • Structure-Activity Relationship : Hybrids like 6e (with a triazole-acetyl-piperazine moiety) demonstrate retained or enhanced activity due to additional hydrogen-bonding interactions. However, their larger size (e.g., 6b , MW 593.74 g/mol) may limit bioavailability compared to the simpler dichlorobenzylsulfanyl analog .
  • Spectroscopic Data : IR spectra of hybrids show characteristic C≡N peaks near 2200 cm⁻¹ and C=O stretches at ~1660 cm⁻¹, consistent with the target compound’s expected profile .
Azidoacetyl Intermediate (3c)
  • Utility in Synthesis : Compound 3c (azidoacetyl-piperazine derivative) serves as a precursor for click chemistry. Its lower melting point (100–102°C) and azido IR peak (2106 cm⁻¹) distinguish it from the target compound .

Physicochemical and Analytical Data Comparison

Compound Name/ID Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups (IR Peaks, cm⁻¹) Activity Notes Reference
Target Compound 3,4-Dichlorobenzylsulfanyl, 1-methyl C₁₈H₁₅Cl₂N₂S ~376.3 Not reported C≡N (~2210), C–S (~650) Hypothesized high activity
6e Triazole-acetyl-piperazine, 1-methyl C₃₃H₃₉N₉O₂ 593.74 198–200 C≡N (2202, 2219), C=O (1658) Retained neurotrophic activity
3c Azidoacetyl-piperazine, 1-methyl C₁₈H₂₃N₇O 353.43 100–102 N₃ (2106), C≡N (2210) Intermediate for synthesis
861209-36-1 Benzylsulfanyl, 2-fluorophenyl C₂₃H₁₉FN₂S 374.47 Not reported C≡N (~2210) Catalog compound

Biological Activity

3-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (referred to as "the compound") is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available scientific literature.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with a sulfanyl linkage and a dichlorobenzyl group. Its IUPAC name is 3-[(3,4-dichlorophenyl)methylsulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. The molecular formula is C18H16Cl2N2S, and it has been classified under various chemical databases such as PubChem .

Biological Activity Overview

The biological activity of the compound has been investigated in various contexts, including:

  • Antitumor Activity : Similar tetrahydroisoquinoline derivatives have shown promising antitumor properties. For instance, compounds with structural similarities have demonstrated IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin . The potential mechanisms include the induction of apoptosis and cell cycle arrest in cancer cells.
  • Antiviral Properties : Recent studies on tetrahydroisoquinoline derivatives have highlighted their effectiveness against viral infections. For example, certain derivatives were found to inhibit SARS-CoV-2 replication in vitro with effective concentrations comparable to established antiviral drugs . This suggests that the compound may possess similar antiviral properties.

The mechanisms underlying the biological activities of tetrahydroisoquinoline derivatives often involve:

  • Inhibition of Enzymatic Pathways : Many compounds in this class can inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Receptor Interaction : Some derivatives may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways crucial for cell survival and proliferation.
  • Oxidative Stress Induction : Certain compounds can induce oxidative stress in target cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of the compound, it can be compared with other structurally similar compounds:

Compound NameStructureNotable ActivityIC50 (µg/mL)
Doxorubicin-Antitumor37.5
Compound ASimilarAntitumor2.5
Compound BSimilarAntiviral25

This table illustrates that the compound could potentially exhibit superior biological activity compared to well-known agents.

Case Study 1: Antitumor Activity

A study investigating various tetrahydroisoquinoline derivatives found that several compounds exhibited significant cytotoxicity against cancer cell lines. The tested compounds were evaluated for their ability to induce apoptosis and inhibit cell growth. The findings indicated that modifications to the tetrahydroisoquinoline structure could enhance antitumor efficacy .

Case Study 2: Antiviral Efficacy

Research conducted on novel heterocyclic compounds demonstrated that specific derivatives effectively suppressed SARS-CoV-2 replication in vitro. These studies revealed that structural modifications could lead to enhanced antiviral activity, suggesting that similar strategies might be applied to optimize the compound's efficacy against viral pathogens .

Q & A

Q. What are the key synthetic pathways for 3-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile?

The synthesis involves multi-step organic reactions, including:

  • Chlorination using reagents like phosphorus oxychloride to introduce chlorine atoms at specific positions .
  • Sulfanyl group incorporation via nucleophilic substitution or thiol-ene reactions, leveraging the reactivity of the benzylthiol moiety .
  • Cyclization of tetrahydroisoquinoline precursors under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents (e.g., DMF or acetonitrile) . Yield optimization requires precise stoichiometric ratios and inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfur-containing intermediates .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) identifies the electronic environment of the tetrahydroisoquinoline core and dichlorobenzyl substituents .
  • IR spectroscopy confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and C-S vibrations at 600–700 cm⁻¹) .
  • X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as demonstrated for structurally similar tetrahydroisoquinoline derivatives .

Q. How can reaction conditions be optimized to improve purity and yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene aids in azeotropic drying .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions like over-oxidation of sulfur groups .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate sulfanyl group incorporation, though their use requires post-reaction purification to avoid metal contamination .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s potential biological activity?

  • Enzyme inhibition : The dichlorobenzyl and tetrahydroisoquinoline moieties may interact with hydrophobic pockets of kinases or cytochrome P450 enzymes, as seen in structurally related compounds .
  • Receptor modulation : The sulfanyl group could act as a hydrogen-bond acceptor, mimicking endogenous ligands in G-protein-coupled receptor systems .
  • In vitro assays (e.g., fluorescence polarization) are recommended to quantify binding affinities and validate target engagement .

Q. How can contradictory data in biological activity studies be resolved?

  • Dose-response analysis : Ensure studies use standardized concentrations (e.g., IC₅₀ values) to account for non-linear effects .
  • Structural analogs : Compare activity across derivatives (e.g., replacing dichlorobenzyl with trifluoromethyl groups) to isolate pharmacophoric elements .
  • Multi-omics integration : Pair transcriptomic data with molecular docking to identify off-target interactions that may explain variability .

Q. What computational strategies predict reactivity and stability under physiological conditions?

  • DFT calculations : Model electron density maps to predict sites of nucleophilic/electrophilic attack, particularly at the carbonitrile group .
  • MD simulations : Assess conformational stability in aqueous environments, focusing on the tetrahydroisoquinoline ring’s flexibility .
  • pKa prediction tools (e.g., MarvinSuite) estimate protonation states to guide solubility and bioavailability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.